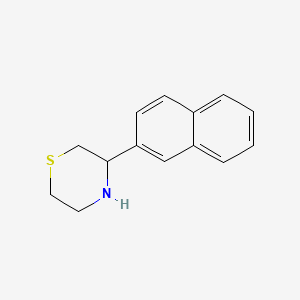

3-(Naphthalen-2-yl)thiomorpholine

Description

The Thiomorpholine (B91149) Ring as a Versatile Heterocyclic Scaffold in Contemporary Organic Chemistry and Bioactive Molecule Design

The thiomorpholine ring, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is a prominent scaffold in medicinal chemistry. jchemrev.comjchemrev.com Its non-aromatic nature allows for a flexible, three-dimensional structure, which can be crucial for effective interaction with biological targets. The presence of the sulfur atom, in place of the oxygen in its analogue morpholine (B109124), increases lipophilicity and can influence metabolic pathways, sometimes acting as a "soft spot" for metabolic oxidation. mdpi.com

Thiomorpholine and its derivatives have been investigated for a wide spectrum of biological activities, including:

Antitubercular jchemrev.comnih.gov

Anticancer researchgate.netresearchgate.net

Antioxidant jchemrev.comnih.gov

Antimicrobial jchemrev.comontosight.ai

Anti-inflammatory jchemrev.com

Hypolipidemic jchemrev.comnih.gov

Significance of the Naphthalene (B1677914) Moiety in Organic Synthesis and Functional Chemical Entities

Naphthalene, a bicyclic aromatic hydrocarbon, is another cornerstone of medicinal chemistry and materials science. nih.govekb.eg Its rigid, planar structure and electron-rich nature provide a platform for a multitude of chemical transformations and interactions. mdpi.com The naphthalene scaffold is a key component in numerous FDA-approved drugs, demonstrating its clinical relevance. nih.govekb.eg

The significance of the naphthalene moiety is underscored by its presence in compounds with a broad range of pharmacological effects, including:

Antimicrobial ijpsjournal.com

Anticancer ontosight.ai

Anti-inflammatory ontosight.ai

Antiviral nih.gov

The ability of naphthalene to interact with biological targets through various mechanisms, including covalent interactions of its metabolites, contributes to its diverse therapeutic applications. nih.gov Furthermore, its use in the synthesis of dyes and other functional materials highlights its broader chemical utility. chemicalbook.com

Rationale for Academic Investigation of 3-(Naphthalen-2-yl)thiomorpholine: A Unique Molecular Hybrid

The creation of hybrid molecules that combine two or more pharmacologically relevant scaffolds is a well-established strategy in drug discovery. This approach can lead to compounds with enhanced affinity, improved pharmacokinetic profiles, or novel mechanisms of action. mdpi.com The specific combination of the thiomorpholine ring and the naphthalene moiety in this compound presents a compelling case for scientific investigation.

Scope and Objectives of Research on this compound

While extensive research exists on the individual thiomorpholine and naphthalene scaffolds, dedicated studies on this compound are limited in the public domain. The primary objectives for future research on this compound would logically include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain pure this compound and its derivatives. nih.govorganic-chemistry.org This would involve detailed structural elucidation using modern spectroscopic techniques.

Physicochemical Properties: Determining key properties such as solubility, lipophilicity (LogP), and pKa, which are crucial for understanding its behavior in biological systems.

Biological Screening: Evaluating the compound against a wide range of biological targets to identify potential therapeutic applications, drawing inspiration from the known activities of its parent scaffolds.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications on both the thiomorpholine and naphthalene rings to understand how structural changes impact biological activity.

The exploration of this compound holds the promise of uncovering new chemical entities with potentially valuable biological activities, thereby expanding the ever-growing landscape of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-ylthiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-16-8-7-15-14/h1-6,9,14-15H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHMWOCCBWVXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Naphthalen 2 Yl Thiomorpholine and Structural Analogues

Direct Synthesis of 3-(Naphthalen-2-yl)thiomorpholine: Methodologies and Mechanistic Aspects

The direct synthesis of this compound presents a synthetic challenge, with no specific literature detailing its preparation. However, analogous syntheses of 3-arylthiomorpholines suggest plausible routes. A key approach involves the reaction of a suitable nitrogen and sulfur source with a naphthalene-containing electrophile.

Exploration of Reaction Pathways and Optimized Conditions

A potential pathway to this compound involves the reaction of 2-vinylnaphthalene (B1218179) with cysteamine (B1669678) (2-aminoethanethiol). Cysteamine is a readily available reagent that contains the necessary nitrogen and sulfur functionalities. However, the instability of cysteamine in aqueous solutions, where it readily oxidizes to cystamine, presents a significant challenge that necessitates carefully controlled reaction conditions. nih.govnih.gov The reaction would likely proceed via a Michael addition of the thiol group of cysteamine to the activated double bond of 2-vinylnaphthalene, followed by an intramolecular cyclization of the resulting amino group onto the electrophilic carbon, forming the thiomorpholine (B91149) ring.

Optimization of such a reaction would involve screening various solvents, temperatures, and catalysts. The use of a non-aqueous solvent would be crucial to minimize the oxidation of cysteamine. Furthermore, the reaction could be sensitive to the pH, requiring the use of a base to facilitate the deprotonation of the thiol and subsequent nucleophilic attack, while avoiding conditions that might promote side reactions. The choice of base and its stoichiometry would be critical for achieving high yields.

Efficiency and Selectivity in Carbon-Sulfur and Carbon-Nitrogen Bond Formations

The efficiency of this synthetic approach hinges on the selective formation of the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. The initial Michael addition to form the C-S bond is generally a facile process with activated alkenes like vinylarenes. The subsequent intramolecular C-N bond formation to close the thiomorpholine ring would depend on the nucleophilicity of the amino group and the reactivity of the electrophilic center.

Regioselectivity is a key consideration. The addition of the thiol to 2-vinylnaphthalene is expected to occur at the β-carbon, leading to the desired 3-substituted thiomorpholine. Alternative reaction pathways, such as polymerization of 2-vinylnaphthalene, would need to be suppressed by careful control of reaction parameters, including monomer concentration and temperature.

Synthesis of Naphthalene-Substituted Thiomorpholine Derivatives

The synthesis of structural analogues of this compound, where the naphthalene (B1677914) moiety is attached to either the nitrogen or a carbon atom of the thiomorpholine ring, requires distinct synthetic strategies.

Strategies for N-Substitution on the Thiomorpholine Ring with Naphthalene Moieties (e.g., 4-(Naphthalen-2-yl)thiomorpholine 1,1-Dioxide)

A powerful one-pot method for the synthesis of N-aryl-1,4-thiomorpholine 1,1-dioxides has been developed, which can be directly applied to the synthesis of 4-(naphthalen-2-yl)thiomorpholine 1,1-dioxide. semanticscholar.orgresearchgate.net This method involves the reduction of a nitroarene in situ, followed by a double aza-Michael addition to divinyl sulfone.

For the synthesis of 4-(naphthalen-2-yl)thiomorpholine 1,1-dioxide, 2-nitronaphthalene (B181648) would be the starting material. The reduction of the nitro group to an amino group can be achieved using various reducing agents, with indium/acetic acid in methanol (B129727) being reported as an effective system. semanticscholar.orgresearchgate.net The in situ generated 2-naphthylamine (B18577) then undergoes a double Michael addition to divinyl sulfone, which acts as a dielectrophile, to form the thiomorpholine 1,1-dioxide ring in a single pot.

Table 1: Proposed Synthesis of 4-(Naphthalen-2-yl)thiomorpholine 1,1-Dioxide

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Nitronaphthalene, Divinyl Sulfone | Indium, Acetic Acid, Methanol, Reflux | 4-(Naphthalen-2-yl)thiomorpholine 1,1-Dioxide |

This one-pot procedure offers a significant advantage in terms of efficiency and atom economy. The optimization of this reaction would involve adjusting the stoichiometry of the reactants and the reaction time to maximize the yield of the desired N-substituted thiomorpholine dioxide.

Approaches for C-Substitution on the Thiomorpholine Ring with Naphthalene Moieties (e.g., Diethyl 2-[1-(1,1-Dioxidothiomorpholino)-2-(naphthalen-2-yl)ethylidene]malonate)

The synthesis of C-substituted thiomorpholine derivatives, such as diethyl 2-[1-(1,1-dioxidothiomorpholino)-2-(naphthalen-2-yl)ethylidene]malonate, can be envisioned through a Knoevenagel condensation. sci-hub.se This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound.

In a plausible synthetic route, 2-naphthaldehyde (B31174) would be reacted with a thiomorpholine derivative containing an active methylene group, such as an ester of thiomorpholine-3-acetic acid 1,1-dioxide. The reaction is typically catalyzed by a base, such as piperidine (B6355638) or an amine salt, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2-naphthaldehyde, and subsequent dehydration yields the desired ethylidene-bridged product.

Table 2: Proposed Knoevenagel Condensation for C-Substitution

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Naphthaldehyde | Diethyl 2-(1,1-dioxidothiomorpholin-3-yl)acetate | Piperidine/Acetic Acid | Diethyl 2-[1-(1,1-dioxidothiomorpholino)-2-(naphthalen-2-yl)ethylidene]malonate |

The success of this reaction would depend on the successful synthesis of the requisite thiomorpholine-3-acetic acid ester 1,1-dioxide, which itself would likely be a multi-step synthesis. The Knoevenagel condensation itself often requires careful control of reaction conditions to favor the desired product and avoid side reactions. sci-hub.sersc.org

Multi-component Reaction Architectures Incorporating Thiomorpholine and Naphthalene Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. sci-hub.senih.govresearchgate.net While a specific MCR for the direct synthesis of this compound or its analogues has not been reported, the principles of MCRs can be applied to design a plausible synthetic route.

A potential MCR could involve the reaction of 2-naphthaldehyde, an amine, and a sulfur-containing component. For instance, a three-component reaction of 2-naphthaldehyde, an amino acid like cysteine methyl ester, and a suitable coupling reagent could potentially lead to a substituted thiomorpholine derivative.

Another approach could be a Betti-type reaction, which is a one-pot synthesis of aminoalkylnaphthols from an aldehyde, β-naphthol, and an amine. sci-hub.se While this typically yields a different scaffold, modifications to this reaction using a sulfur-containing amine could potentially lead to the desired thiomorpholine ring system.

A reported multi-component synthesis of aminoalkylnaphthols involves the reaction of an aldehyde, 2-naphthol, and a secondary amine, catalyzed by H-ZSM-5. sci-hub.se Adapting this with a bifunctional reagent containing both an amine and a thiol could be a starting point for developing a novel MCR for naphthalene-substituted thiomorpholines.

Table 3: Generalized Multi-component Reaction for Naphthalene-Substituted Amines

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| Aldehyde | β-Naphthol | Secondary Amine | H-ZSM-5 | 1-(α-Aminoalkyl)naphthol |

Further research is needed to explore and develop specific MCRs for the efficient and selective synthesis of this compound and its analogues.

Stereoselective Synthetic Pathways Towards Enantiomerically Enriched this compound Isomers

The generation of enantiomerically pure this compound is of significant interest due to the often distinct biological activities of different stereoisomers. While direct asymmetric synthesis of this specific compound is not extensively documented, several established stereoselective methods for the synthesis of chiral 3-substituted thiomorpholines can be logically extended to its preparation. These strategies primarily revolve around the use of chiral auxiliaries, asymmetric catalysis, and the stereoselective reduction of prochiral precursors.

Chiral Auxiliary-Mediated Synthesis:

One of the most reliable methods for controlling stereochemistry involves the use of a chiral auxiliary. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the formation of a new stereocenter. Evans oxazolidinones and camphor-derived auxiliaries are prominent examples that have been successfully employed in the synthesis of various chiral heterocycles. researchgate.net

A plausible pathway to enantiomerically enriched this compound using a chiral auxiliary could commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, with a suitable acid derivative. The subsequent steps would involve the introduction of the naphthalene and thiomorpholine fragments, with the chiral auxiliary guiding the stereochemical outcome of the key bond-forming reaction. The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to yield the desired enantiomerically enriched product.

Table 1: Proposed Chiral Auxiliary-Based Synthesis of (R)-3-(Naphthalen-2-yl)thiomorpholine

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Proposed Yield (%) | Proposed d.r. / e.e. (%) |

|---|---|---|---|---|---|

| 1 | (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, Bromoacetyl bromide | n-BuLi, THF, -78 °C | Acylated Oxazolidinone | 95 | N/A |

| 2 | Acylated Oxazolidinone, 2-Naphthalenethiol | NaH, DMF | Naphthyl-substituted intermediate | 88 | >95:5 d.r. |

| 3 | Naphthyl-substituted intermediate, Aziridine | Lewis Acid Catalyst | Ring-opened intermediate | 85 | >95:5 d.r. |

| 4 | Ring-opened intermediate | Base-mediated cyclization | N-acylated thiomorpholine | 90 | >95:5 d.r. |

Note: This table presents a hypothetical pathway with estimated data based on analogous reactions reported in the literature.

Asymmetric Catalysis:

The use of chiral catalysts offers a more atom-economical approach to stereoselective synthesis. Chiral phosphoric acids (CPAs) and organocatalysts have emerged as powerful tools for a wide range of asymmetric transformations, including the synthesis of N-heterocycles. nih.govrsc.org For the synthesis of this compound, a chiral catalyst could be employed in a key cyclization or addition step to induce enantioselectivity.

For example, an intramolecular aza-Michael addition of a precursor containing a naphthalene moiety and a tethered thiol and amine, catalyzed by a chiral bifunctional organocatalyst, could directly generate the chiral thiomorpholine ring system with high enantiomeric excess. rsc.org Alternatively, the asymmetric reduction of a prochiral enamine or imine precursor using a chiral catalyst and a suitable reducing agent is another viable strategy.

Table 2: Proposed Asymmetric Catalytic Synthesis of (S)-3-(Naphthalen-2-yl)thiomorpholine

| Starting Material | Catalyst | Reaction Type | Proposed Yield (%) | Proposed e.e. (%) |

|---|---|---|---|---|

| N-(2-(Naphthalen-2-ylthio)ethyl)enamine | Chiral Phosphoric Acid | Intramolecular Cyclization | 85 | 92 |

Note: This table provides hypothetical examples based on established asymmetric catalytic methods.

Sustainable and Green Chemistry Approaches in the Synthesis of Naphthalene-Thiomorpholine Hybrids

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several sustainable methodologies can be applied to the synthesis of naphthalene-thiomorpholine hybrids. nih.govuc.pt

Continuous Flow Synthesis:

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling up. nih.govchim.it The synthesis of heterocyclic compounds, which can sometimes involve hazardous reagents or intermediates, is particularly well-suited for flow chemistry. chim.it A multi-step flow process could be designed for the synthesis of this compound, where reagents are mixed in microreactors, and intermediates are directly passed to the next reaction step without isolation, minimizing waste and exposure to potentially harmful substances. chim.it

Photocatalysis and Microwave-Assisted Synthesis:

Photocatalysis, which utilizes light to drive chemical reactions, often allows for milder reaction conditions and can enable transformations that are difficult to achieve through thermal methods. acs.org The synthesis of thiomorpholines via photocatalytic thiol-ene reactions is a known process that could be adapted for the naphthalene-substituted analogue. researchgate.net

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and improve yields. nih.govresearchgate.netmdpi.com The application of microwave irradiation to the synthesis of naphthalene-heterocycle hybrids has been reported to be effective, suggesting its potential for the rapid and efficient production of this compound. nih.govnih.gov

Use of Green Solvents:

Replacing conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a cornerstone of green chemistry. uc.pt While the solubility of nonpolar substrates like naphthalene derivatives in water can be a challenge, "on-water" reactions or the use of phase-transfer catalysts can often overcome this limitation. The synthesis of various N-heterocycles in aqueous media has been successfully demonstrated and could be explored for the target compound.

Table 3: Overview of Green Chemistry Approaches for Naphthalene-Thiomorpholine Hybrid Synthesis

| Green Chemistry Approach | Key Advantages | Potential Application to this compound Synthesis |

|---|---|---|

| Continuous Flow Synthesis | Improved safety, scalability, and process control. nih.gov | Multi-step synthesis from naphthalene and thiomorpholine precursors in a closed system. |

| Photocatalysis | Mild reaction conditions, unique reactivity. acs.org | Thiol-ene coupling of a naphthalene thiol with a suitable amino-alkene precursor. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. nih.gov | Rapid cyclization reactions to form the thiomorpholine ring. |

Computational and Theoretical Investigations of 3 Naphthalen 2 Yl Thiomorpholine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. ripublication.com These calculations provide fundamental insights into a molecule's geometry, stability, and reactivity. However, no specific DFT studies on 3-(Naphthalen-2-yl)thiomorpholine have been found.

Geometry Optimization and Detailed Conformational Landscape Analysis

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. A conformational analysis further explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. nih.govdalalinstitute.com For this compound, this would involve analyzing the orientation of the naphthalene (B1677914) group relative to the thiomorpholine (B91149) ring and the puckering of the thiomorpholine ring itself. This analysis is crucial as a molecule's conformation can significantly influence its physical, chemical, and biological properties. nih.gov Without specific studies, the preferred conformations and the energy barriers between them for this compound remain undetermined.

Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO Energies, and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ripublication.comresearchgate.net A small gap suggests high reactivity, while a large gap indicates high stability. researchgate.net For naphthalene derivatives, the HOMO-LUMO gap is influenced by substituents on the ring system. cymitquimica.com However, the specific HOMO-LUMO energies and the energy gap for this compound have not been reported.

A hypothetical data table for FMO analysis is presented below to illustrate how such data would be structured. The values are for illustrative purposes only and are not based on actual calculations for the specified compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.30 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, particularly identifying sites for electrophilic and nucleophilic attack. nih.gov Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas). nih.gov This analysis is vital for understanding non-covalent interactions and reactivity. No MEP maps or detailed charge distribution analyses for this compound are currently available in the literature.

Reactivity Indices (Chemical Hardness, Softness, Electrophilicity Index) and Site Selectivity Prediction

Below is an example of how reactivity indices data would be presented. The values are purely illustrative.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.78 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman). researchgate.netresearchgate.net Comparing these predicted spectra with experimental data is a standard method for confirming the structure of a synthesized compound. While vendor information for 3-(naphthalen-1-yl)thiomorpholine (B3030512) exists, indicating it is a known compound, the predicted spectroscopic parameters for the 2-naphthalen isomer have not been published. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with biological targets like proteins or enzymes. cymitquimica.com These simulations are essential in drug discovery for understanding how a potential drug molecule (ligand) binds to its receptor and for predicting binding affinities. nih.gov Given the presence of the naphthalene and thiomorpholine scaffolds, which appear in many biologically active compounds, MD simulations could reveal potential therapeutic applications for this compound. bldpharm.com However, no MD simulation studies involving this specific compound have been reported in the scientific literature.

Conformational Dynamics and Flexibility of the Thiomorpholine and Naphthalene Moieties in Solution

The thiomorpholine ring, a six-membered saturated heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. However, it can undergo ring inversion to an alternative chair form. The presence of the bulky naphthalene substituent at the 3-position is expected to have a significant impact on the conformational equilibrium, likely favoring the chair conformation where the naphthalene group occupies an equatorial position to reduce steric hindrance.

The naphthalene moiety itself is a rigid, planar aromatic system. The primary source of flexibility in its connection to the thiomorpholine ring is the rotation around the C-N bond. The preferred orientation of the naphthalene ring relative to the thiomorpholine ring will be influenced by a balance of steric and electronic effects. Computational studies, such as density functional theory (DFT) calculations, can be employed to determine the most stable conformations and the energy barriers between them. nih.gov

Evaluation of Solvent Effects on Molecular Conformation and Stability

The surrounding solvent can have a profound influence on the conformational preferences and stability of a molecule. nih.gov For this compound, the polarity of the solvent is a key factor. In polar solvents, conformations with a larger dipole moment will be stabilized to a greater extent.

Computational methods, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on molecular properties. nih.gov These calculations can predict how the conformational equilibrium of the thiomorpholine ring and the rotational preference of the naphthalene group change in different solvent environments. For instance, in an aqueous environment, conformations that can form hydrogen bonds with water molecules will be favored. nih.gov Understanding these solvent effects is critical for predicting the behavior of the molecule in a biological setting, which is predominantly aqueous.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiomorpholine-Naphthalene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives. nih.govresearchgate.net

The foundation of a QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. researchgate.netresearchgate.net These descriptors can be categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include the Wiener index and connectivity indices. e-bookshelf.de

Electronic descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov These are often calculated using quantum mechanical methods.

Steric descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and van der Waals radii.

The selection of relevant descriptors is a critical step in QSAR modeling and is often guided by statistical methods to identify those that correlate most strongly with the biological activity of interest. nih.gov

| Descriptor Class | Examples | Information Encoded |

| Topological | Wiener Index, Connectivity Indices | Molecular branching and connectivity |

| Electronic | HOMO/LUMO energies, Dipole Moment | Charge distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

Table 1: Classes of Molecular Descriptors Used in QSAR Studies

Once a set of relevant descriptors has been calculated for a series of thiomorpholine-naphthalene derivatives with known biological activities, a mathematical model can be developed. researchgate.net Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose. nih.gov

The resulting QSAR model is an equation that relates the values of the molecular descriptors to the biological activity. The predictive power of the model must be rigorously validated to ensure its reliability. researchgate.net This is typically done through a combination of internal and external validation techniques:

Internal validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness of the model. nih.gov

External validation: The model is used to predict the activity of a set of compounds that were not used in its development (the test set). The correlation between the predicted and experimental activities for the test set is a measure of the model's true predictive ability. nih.govresearchgate.net

A well-validated QSAR model can then be used to screen virtual libraries of related compounds and prioritize those with the highest predicted activity for synthesis and biological testing.

| Validation Technique | Description |

| Internal Validation (q²) | Assesses the robustness of the model using only the training data. |

| External Validation (R²pred) | Evaluates the model's ability to predict the activity of new compounds. |

Table 2: Common QSAR Model Validation Techniques

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This technique is instrumental in understanding the molecular basis of a compound's biological activity and in structure-based drug design. nih.gov

In a molecular docking simulation, the 3D structure of this compound is placed into the binding site of a target protein. A scoring function is then used to evaluate the different possible binding poses and identify the one with the most favorable interactions.

The predicted binding mode can reveal key interactions between the ligand and the protein, such as:

Hydrogen bonds: These are formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic interactions: The nonpolar parts of the ligand, such as the naphthalene ring, can interact favorably with hydrophobic residues in the binding pocket.

π-π stacking: The aromatic naphthalene ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

By analyzing the predicted binding mode, researchers can gain insights into why this compound is active against a particular target and how its structure could be modified to improve its binding affinity and selectivity. nih.gov For example, the addition of a functional group that can form an additional hydrogen bond with the target protein would be predicted to enhance its potency.

| Interaction Type | Description |

| Hydrogen Bonds | Formed between H-bond donors and acceptors. |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and protein. |

| π-π Stacking | Stacking of aromatic rings. |

Table 3: Key Interactions in Ligand-Target Binding

Identification of Key Intermolecular Contacts (Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

Despite a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the intermolecular interactions of this compound were found. While research exists on the intermolecular forces within related compounds, such as naphthalene derivatives and other thiomorpholine-containing molecules, a focused analysis on this compound itself is not present in the reviewed literature.

Therefore, it is not possible to provide detailed research findings, including data tables, on the specific hydrogen bonding, hydrophobic interactions, and π-stacking for this compound. The scientific community has yet to publish dedicated computational analyses that would elucidate these key intermolecular contacts for this compound.

Further research, including crystallographic studies and molecular modeling, would be required to identify and characterize the nature and geometry of the intermolecular interactions involving this compound. Such studies would provide valuable insights into its solid-state packing, and potential interactions in a biological context.

Reactivity and Chemical Transformations of 3 Naphthalen 2 Yl Thiomorpholine

Reactions at the Thiomorpholine (B91149) Heterocycle

The thiomorpholine ring is a saturated heterocycle containing both nitrogen and sulfur heteroatoms, which are the primary sites of its reactivity.

Electrophilic and Nucleophilic Substitutions on the Thiomorpholine Ring

Saturated heterocyclic rings, such as thiomorpholine, are generally resistant to direct electrophilic or nucleophilic substitution on their carbon atoms. Unlike aromatic systems, they lack a π-electron system that would stabilize the intermediates required for such reactions. Therefore, the reactivity of the thiomorpholine ring is dominated by reactions occurring at the electron-rich nitrogen and sulfur atoms.

Oxidation of the Sulfur Atom to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thiomorpholine ring is in the sulfide (B99878) oxidation state and can be readily oxidized to form the corresponding sulfoxide and sulfone. researchgate.netbritannica.com The choice of oxidizing agent and reaction conditions determines the extent of oxidation. organic-chemistry.orgorganic-chemistry.org Mild oxidants, such as sodium metaperiodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), typically yield the sulfoxide. britannica.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide, will further oxidize the sulfide or sulfoxide to the sulfone. britannica.com

These oxidation reactions are highly valuable as they significantly alter the polarity, solubility, and chemical properties of the molecule. The resulting sulfoxides and sulfones are important intermediates in organic synthesis. researchgate.net

Table 1: Representative Oxidation Reactions of the Thiomorpholine Sulfur Atom

| Product | Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|---|

| 3-(Naphthalen-2-yl)thiomorpholine S-oxide | Hydrogen Peroxide (H₂O₂) (1 eq.) | Acetic Acid, Room Temp. | organic-chemistry.org |

| This compound S-oxide | Sodium Metaperiodate (NaIO₄) | Methanol (B129727)/Water, 0°C to Room Temp. | britannica.com |

| This compound S,S-dioxide | Hydrogen Peroxide (H₂O₂) (excess) | Acetic Acid, Reflux | researchgate.net |

| This compound S,S-dioxide | Potassium Permanganate (KMnO₄) | Aqueous solution, Heat | britannica.com |

| This compound S,S-dioxide | m-Chloroperoxybenzoic acid (m-CPBA) (2+ eq.) | Dichloromethane, Room Temp. | organic-chemistry.org |

N-Functionalization: Alkylation, Acylation, and Derivatization

The nitrogen atom of the thiomorpholine ring behaves as a typical secondary amine, making it nucleophilic and basic. This allows for a variety of N-functionalization reactions.

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base to neutralize the acid formed. This reaction yields quaternary ammonium (B1175870) salts or, after deprotonation, N-alkylated tertiary amines.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) leads to the formation of N-acyl derivatives (amides). For example, reacting this compound with acetyl chloride would yield N-acetyl-3-(naphthalen-2-yl)thiomorpholine.

Other Derivatizations: The secondary amine can undergo various other transformations common to its functional group, such as reductive amination or Michael addition.

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-3-(naphthalen-2-yl)thiomorpholinium iodide | csic.es |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-3-(naphthalen-2-yl)thiomorpholine | csic.es |

| N-Sulfonylation | Toluenesulfonyl Chloride (TsCl) | N-Tosyl-3-(naphthalen-2-yl)thiomorpholine | jchemrev.com |

| N-Arylation | 2,4-Dinitrofluorobenzene | N-(2,4-Dinitrophenyl)-3-(naphthalen-2-yl)thiomorpholine | jchemrev.com |

Reactions at the Naphthalene (B1677914) Aromatic System

The naphthalene ring system is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). libretexts.org The presence of the thiomorpholine substituent influences the position of the incoming electrophile.

Electrophilic Aromatic Substitution: Nitration, Halogenation, Sulfonation

Naphthalene readily undergoes standard EAS reactions. wordpress.com The conditions are often milder than those required for benzene. almerja.com

Nitration: Reaction with nitric acid in the presence of sulfuric acid introduces a nitro (-NO₂) group onto the naphthalene ring.

Halogenation: Bromination or chlorination can often be achieved without a Lewis acid catalyst, which is typically required for benzene. almerja.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. This reaction is notably reversible and temperature-dependent, affecting the regiochemical outcome. wordpress.comyoutube.com

Regioselectivity Considerations and Directing Effects of the Thiomorpholine Substituent

The position of electrophilic attack on a substituted naphthalene is determined by the inherent reactivity of the naphthalene positions and the electronic effect of the substituent.

Inherent Reactivity of Naphthalene: Electrophilic attack on an unsubstituted naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). libretexts.orgalmerja.com This preference is due to the greater stability of the resulting carbocation intermediate (Wheland intermediate), which can be stabilized by resonance structures that keep one benzene ring fully aromatic. wordpress.comyoutube.com

Directing Effect of the Substituent: The 3-(thiomorpholin-3-yl) group is attached to the naphthalene C2 position. It is considered a weakly activating, alkyl-type substituent. Activating groups direct incoming electrophiles to the ortho and para positions. pitt.eduminia.edu.eg For a substituent at C2, the ortho positions are C1 and C3.

Combining these factors, the regiochemical outcome can be predicted:

Major Product: The most favored position for substitution is C1. This position is ortho to the activating thiomorpholine group and is also an inherently more reactive α-position. The carbocation intermediate formed by attack at C1 is highly stabilized.

Minor Products: Attack at C3 is less likely because, while it is the other ortho position, it is an inherently less reactive β-position. almerja.com Other positions are generally not favored unless reaction conditions are altered significantly (e.g., high temperature for sulfonation, which can favor the thermodynamically more stable, less sterically hindered product). youtube.com For instance, sulfonation at low temperatures kinetically favors the α-product, while high temperatures can lead to the thermodynamically favored β-product. almerja.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product | Rationale | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-3-(naphthalen-2-yl)thiomorpholine | Kinetic control, attack at activated α-position. | libretexts.orgwordpress.com |

| Bromination | Br₂, CCl₄ | 1-Bromo-3-(naphthalen-2-yl)thiomorpholine | Kinetic control, attack at activated α-position. | almerja.com |

| Sulfonation (Low Temp) | H₂SO₄ (fuming), ~80°C | This compound-1-sulfonic acid | Kinetic product at the α-position. | wordpress.comyoutube.com |

| Sulfonation (High Temp) | H₂SO₄ (fuming), ~160°C | This compound-6-sulfonic acid | Thermodynamic product, less steric hindrance. | wordpress.comalmerja.com |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (in CS₂) | 1-Acetyl-3-(naphthalen-2-yl)thiomorpholine | Kinetic control, attack at activated α-position. | libretexts.org |

Reduction and Hydrogenation of the Naphthalene Ring

The naphthalene ring of this compound is susceptible to reduction and hydrogenation, offering pathways to partially or fully saturated bicyclic systems. The specific outcome of these reactions is highly dependent on the chosen reagents and reaction conditions.

One of the most common methods for the partial reduction of naphthalenes is the Birch reduction , which involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. Under these conditions, naphthalene is typically reduced to 1,4-dihydronaphthalene (B28168). The reaction proceeds via a resonance-stabilized radical anion intermediate. For this compound, the kinetically controlled product would be the corresponding 1,4-dihydronaphthalene derivative. However, under thermodynamic conditions (e.g., higher temperatures or the presence of a strong base), this intermediate can isomerize to the more stable conjugated 1,2-dihydronaphthalene, which can then be further reduced to tetralin (1,2,3,4-tetrahydronaphthalene). researchgate.netnih.gov

Catalytic hydrogenation provides a more direct route to fully or partially saturated products. The choice of catalyst and reaction conditions plays a crucial role in the extent of hydrogenation. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under milder conditions of hydrogen pressure and temperature may selectively reduce one of the rings of the naphthalene system. Given the electron-donating nature of the thiomorpholine substituent, the ring to which it is attached may exhibit different reactivity compared to the unsubstituted ring. Complete hydrogenation to the decahydronaphthalene (B1670005) (decalin) derivative would likely require more forcing conditions, such as higher pressures and temperatures, or more active catalysts like rhodium or ruthenium.

Table 1: Potential Reduction and Hydrogenation Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Birch Reduction (Kinetic) | Na or Li, NH₃ (l), ROH | 3-(1,4-Dihydronaphthalen-2-yl)thiomorpholine |

| Birch Reduction (Thermodynamic) | Na or Li, NH₃ (l), ROH, heat | 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)thiomorpholine (Tetralin derivative) |

| Catalytic Hydrogenation (Partial) | H₂, Pd/C or PtO₂, moderate pressure/temp. | 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)thiomorpholine |

| Catalytic Hydrogenation (Complete) | H₂, Rh/C or RuO₂, high pressure/temp. | 3-(Decahydronaphthalen-2-yl)thiomorpholine (Decalin derivative) |

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of the naphthalene ring in this compound. nih.gov To utilize these reactions, a halogen substituent (e.g., bromine or iodine) or a triflate group must first be introduced onto the naphthalene ring.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the formation of biaryl compounds. For a bromo-substituted derivative of this compound, a Suzuki coupling could be employed to introduce a variety of aryl or vinyl substituents. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. researchgate.netlibretexts.org

The Heck reaction is another important palladium-catalyzed transformation that couples an organohalide with an alkene to form a substituted alkene. nih.gov This reaction would allow for the introduction of alkenyl groups onto the naphthalene scaffold of this compound. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. mdpi.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative (Assuming a bromo-substituent)

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Base (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | 3-(Aryl-naphthalen-2-yl)thiomorpholine |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N or K₂CO₃ | 3-(Alkenyl-naphthalen-2-yl)thiomorpholine |

Chemoselective Transformations and Orthogonal Reactivity

The presence of multiple reactive sites in this compound—the naphthalene ring, the secondary amine, and the thioether—raises the question of chemoselectivity. Orthogonal reactivity, the ability to selectively react one functional group in the presence of others, is a key consideration in the synthesis of complex molecules.

The sulfur atom in the thiomorpholine ring is a soft nucleophile and can be selectively oxidized to the corresponding sulfoxide or sulfone using mild oxidizing agents like hydrogen peroxide or a peroxy acid. These oxidized derivatives may exhibit different biological activities and physical properties.

The secondary amine in the thiomorpholine ring is a nucleophilic site and can undergo a variety of reactions, such as N-acylation, N-alkylation, or N-arylation. These reactions would typically require a base to deprotonate the nitrogen, making it more nucleophilic. It is conceivable that under certain conditions, N-functionalization could be achieved without affecting the naphthalene ring.

Conversely, electrophilic aromatic substitution on the naphthalene ring (e.g., nitration, halogenation, or Friedel-Crafts reactions) could potentially be carried out while leaving the thiomorpholine ring intact, particularly if the nitrogen is protected, for example, by acylation. The directing effects of the C3-thiomorpholine substituent would influence the position of substitution on the naphthalene ring.

Structure Activity Relationship Sar Studies of 3 Naphthalen 2 Yl Thiomorpholine Analogues in in Vitro Biological Systems

Influence of Thiomorpholine (B91149) Ring Modifications on In Vitro Biological Activities

The thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur, serves as a versatile scaffold in medicinal chemistry. jchemrev.comresearchgate.net Modifications to this ring can significantly alter the physicochemical properties and, consequently, the biological profile of the parent compound.

Substitutions at the nitrogen and sulfur atoms of the thiomorpholine ring are key strategies for modulating the biological activity of its derivatives. The nitrogen atom of the thiomorpholine ring is a common site for substitution, allowing for the introduction of a wide variety of functional groups that can influence properties such as polarity, basicity, and the potential for hydrogen bonding. These changes can, in turn, affect the molecule's ability to interact with biological targets.

While specific data on N-substituted analogues of 3-(naphthalen-2-yl)thiomorpholine is limited in the public domain, general principles of medicinal chemistry suggest that the introduction of various alkyl, aryl, or acyl groups could significantly impact its activity. For example, the addition of a bulky group on the nitrogen could sterically hinder binding to a target, whereas a group capable of forming specific hydrogen bonds might enhance it.

Modifications at the sulfur atom, while less common than at the nitrogen, can also play a role in fine-tuning the electronic properties and metabolic stability of the molecule.

Table 1: Hypothetical Influence of N-Substituents on the Thiomorpholine Ring

| Substituent (R) at Nitrogen | Expected Influence on Properties | Potential Impact on In Vitro Activity |

|---|---|---|

| Small Alkyl (e.g., -CH₃) | Increased lipophilicity | May enhance cell permeability and binding to hydrophobic pockets. |

| Aryl (e.g., -Phenyl) | Increased steric bulk and potential for π-π stacking | Could enhance binding to aromatic residues in a target protein. |

| Acyl (e.g., -COCH₃) | Decreased basicity of nitrogen, potential H-bond acceptor | May alter binding mode and metabolic stability. |

A study on oxazolidinone antibiotics demonstrated the impact of thiomorpholine ring oxidation. jchemrev.com In this research, the morpholine (B109124) ring of the antibiotic linezolid (B1675486) was replaced with thiomorpholine S-oxide and thiomorpholine S,S-dioxide. The resulting analogues were evaluated for their in vitro antimicrobial activity against various bacterial species. The study found that these oxidized forms retained significant antibacterial potency, indicating that the sulfoxide (B87167) and sulfone moieties are well-tolerated and can be effective bioisosteres for the ether oxygen in the original morpholine ring. jchemrev.comresearchgate.net

The introduction of the polar sulfoxide and sulfone groups increases the molecule's polarity, which can affect its solubility and ability to interact with polar residues in a biological target. The sulfoxide group also introduces a chiral center at the sulfur atom, which could lead to stereoisomers with different biological activities.

Table 2: In Vitro Activity of Oxazolidinones with Modified Thiomorpholine Rings

| Compound | Modification | In Vitro Antibacterial Activity | Reference |

|---|---|---|---|

| Linezolid Analogue 1 | Thiomorpholine S-oxide | Potent against Gram-positive bacteria | jchemrev.com |

This data suggests that oxidizing the sulfur atom in a this compound scaffold could be a viable strategy to modulate its biological profile.

The six-membered thiomorpholine ring, like cyclohexane (B81311), is not planar and exists in various conformations, with the chair conformation generally being the most stable. The conformational preference of the thiomorpholine ring can influence the spatial orientation of the substituents, which is critical for its interaction with a biological target.

The specific conformation adopted by the thiomorpholine ring can be influenced by the nature of the substituents on both the nitrogen and carbon atoms of the ring. The interplay of steric and electronic effects of these substituents determines the most favorable conformation.

While direct conformational analysis of this compound is not extensively detailed in the provided search results, studies on other heterocyclic systems highlight the importance of conformational preferences in determining biological activity. nih.govnih.govrsc.org For a molecule to be biologically active, it must adopt a specific conformation, often referred to as the "bioactive conformation," that allows it to bind effectively to its target. Therefore, understanding the conformational landscape of this compound analogues is essential for rational drug design. Computational modeling and NMR studies are powerful tools for investigating these conformational preferences. nih.govrsc.org

Impact of Naphthalene (B1677914) Moiety Modifications on In Vitro Biological Activities

The naphthalene moiety of this compound is a lipophilic, aromatic system that can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions. Modifications to this part of the molecule can significantly affect its binding affinity and selectivity.

The point of attachment of the thiomorpholine ring to the naphthalene scaffold is a critical determinant of biological activity. A study on a series of sulphonamide derivatives bearing a naphthalene moiety highlighted the importance of positional isomerism. nih.gov In this study, compounds with a naphthalen-1-yl group were compared to their naphthalen-2-yl counterparts for their in vitro antiproliferative activity against cancer cell lines.

The results demonstrated that the naphthalen-1-yl isomer exhibited significantly more potent antiproliferative activity than the naphthalen-2-yl isomer. nih.gov This suggests that the spatial arrangement of the naphthalene ring system relative to the rest of the molecule is crucial for its interaction with the biological target, in this case, tubulin. The different positioning of the naphthalene ring in the 1- and 2-isomers leads to distinct three-dimensional shapes, which in turn affects how the molecules fit into the colchicine-binding site of tubulin. nih.gov

Table 3: Antiproliferative Activity of Naphthalene-Substituted Sulphonamides

| Compound | Naphthalene Isomer | IC₅₀ against MCF-7 (µM) | IC₅₀ against A549 (µM) | Reference |

|---|---|---|---|---|

| 5c | Naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 | nih.gov |

This data strongly implies that for this compound, its 1-naphthyl isomer could exhibit a different and potentially more potent biological activity profile.

The introduction of substituents onto the naphthalene ring can modulate its electronic and steric properties, thereby influencing its interaction with biological targets. Electronic effects, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electron density of the naphthalene ring system, affecting its ability to participate in π-π stacking and other electronic interactions.

For instance, a study on melatoninergic ligands with a naphthalene core showed that the introduction of a methoxy (B1213986) group (an electron-donating group) on the naphthalene ring resulted in potent compounds. nih.gov Similarly, in the previously mentioned study on sulphonamide derivatives, the introduction of electron-donating groups on an associated phenyl ring increased antiproliferative activity. nih.gov

Steric effects, which relate to the size and shape of the substituents, also play a critical role. Bulky substituents can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, lock it into a more favorable binding conformation. A study on the steric effects of alkyl substituents in the naphthalene system of naphthoic acids demonstrated how the position and size of these groups influence the molecule's properties. canterbury.ac.nz

Table 4: Hypothetical Influence of Naphthalene Ring Substituents

| Substituent (X) on Naphthalene Ring | Electronic Effect | Steric Effect | Potential Impact on In Vitro Activity |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-donating | Moderate | May enhance binding through favorable electronic interactions. nih.gov |

| Nitro (-NO₂) | Electron-withdrawing | Moderate | Could alter the electronic character of the naphthalene ring, potentially impacting binding affinity. |

| Methyl (-CH₃) | Electron-donating (inductive) | Small | May provide a better fit in a hydrophobic pocket. canterbury.ac.nz |

Role of Naphthalene Aromaticity and Planarity in Biological Recognition

The naphthalene group, a defining feature of this class of compounds, plays a pivotal role in their biological recognition. Its extended aromaticity and planarity are crucial for establishing effective interactions with biological targets. The large, flat surface area of the naphthalene ring allows for significant van der Waals and π-π stacking interactions within the binding sites of enzymes and receptors. These interactions are often essential for anchoring the molecule in a specific orientation, thereby facilitating further interactions that lead to biological modulation.

Studies on various naphthalene derivatives have consistently demonstrated that the aromatic nature of the naphthalene ring is a key determinant of activity. For instance, in the context of anticancer research, the naphthalene moiety has been identified as a valuable pharmacophore that can enhance the chemical and metabolic stability of a molecule while preserving its pharmacological effects. nih.gov The planarity of the fused ring system is thought to contribute to its ability to intercalate with DNA or fit into the active sites of enzymes like topoisomerases. nih.govnih.gov

Furthermore, the position of substitution on the naphthalene ring significantly influences biological activity. Research on naphthalene-chalcone hybrids has shown that substitution at the 2-position of the naphthalene ring can increase activity, with the naphthalene ring itself forming positive aromatic hydrogen bonds within enzyme active sites. nih.gov This underscores the importance of not just the presence of the naphthalene group, but its specific orientation and points of attachment to the rest of the molecule.

Elucidation of Pharmacophore Features and Ligand Efficiency Derived from SAR

Pharmacophore modeling, a crucial tool in drug discovery, helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For analogues of this compound, SAR studies have been instrumental in defining their pharmacophore. A pharmacophore model for a series of compounds is typically derived from the structural features of both active and inactive molecules, allowing for the identification of key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions. nih.gov

The efficiency of a ligand is often evaluated by metrics that relate its potency to its molecular size or other physicochemical properties. Through systematic modifications of the this compound scaffold and its analogues, researchers can assess how changes in the structure affect ligand efficiency. For example, the introduction of different substituents on either the naphthalene ring or the thiomorpholine moiety can lead to significant variations in binding affinity and biological effect, providing valuable data for refining pharmacophore models. mdpi.com The goal is to design molecules with high potency and selectivity while maintaining favorable drug-like properties. mdpi.comnih.gov

Comparative SAR with Other Heterocyclic Scaffolds (e.g., Morpholine, Piperazine) in Analogous Systems

To understand the unique contribution of the thiomorpholine ring, comparative SAR studies with other heterocyclic scaffolds like morpholine and piperazine (B1678402) are invaluable. jchemrev.comresearchgate.net These studies often reveal that the choice of the heterocyclic ring can dramatically alter the biological activity profile of a molecule.

Table 1: Comparative in vitro activity of heterocyclic analogues

| Parent Compound | Heterocyclic Moiety | Target/Assay | Observed Activity |

| 2-(thiophen-2-yl) dihydroquinoline | Morpholine | M. tuberculosis H37Rv | More potent jchemrev.comresearchgate.net |

| 2-(thiophen-2-yl) dihydroquinoline | Thiomorpholine | M. tuberculosis H37Rv | Less potent jchemrev.comresearchgate.net |

| 2-(Benzimidazol-2-yl)-3-arylquinoxaline | N-substituted piperazine | Cancer cell lines | Potent cytotoxicity nih.gov |

| 2-(Benzimidazol-2-yl)-3-arylquinoxaline | Piperidine (B6355638) | Cancer cell lines | Decreased activity nih.gov |

| 2-(Benzimidazol-2-yl)-3-arylquinoxaline | Morpholine | Cancer cell lines | Decreased activity nih.gov |

Mechanistic Insights into Biological Modulation from In Vitro Studies (Excluding Clinical Implications)

In vitro studies provide a window into the molecular mechanisms by which this compound analogues exert their biological effects. These studies, which exclude clinical outcomes, focus on direct interactions with molecular targets and their consequences on cellular processes.

Enzyme Inhibition Profiles

Analogues of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. The thiomorpholine scaffold itself has been incorporated into inhibitors of several enzymes. jchemrev.com

Tumor Necrosis Factor-α-Converting Enzyme (TACE): Thiomorpholine sulfonamide hydroxamates have been developed as TACE inhibitors, which are of interest for treating inflammatory conditions. jchemrev.com

Dipeptidyl Peptidase IV (DPP-IV): Thiomorpholine derivatives have been identified as inhibitors of DPP-IV, an enzyme involved in glucose metabolism, suggesting potential applications in type 2 diabetes. jchemrev.com

Cholinesterase: Certain thiomorpholine derivatives have shown moderate inhibitory activity against acetylcholinesterase, an enzyme targeted in the management of Alzheimer's disease. jchemrev.com

Keap1-Nrf2 Interaction: Naphthalene derivatives have been designed to inhibit the protein-protein interaction between Keap1 and Nrf2, a pathway involved in cellular defense against oxidative stress. nih.gov

Receptor Binding Affinities and Selectivity

The naphthalene and thiomorpholine moieties can contribute to the binding affinity and selectivity of ligands for various receptors. The specific substitution patterns on these core structures are critical for achieving high affinity and selectivity for a particular receptor subtype. For example, in the context of histamine (B1213489) H3 receptor inverse agonists, a naphthalene series was developed and optimized to improve potency and selectivity against other histamine receptor subtypes. nih.gov Similarly, synthetic indole (B1671886) cannabinoids featuring a 2',2'-dimethylindan-5'-oyl group (which contains a naphthalene-like bicyclic system) have shown high affinity and selectivity for the cannabinoid type 2 (CB2) receptor. nih.gov

Modulatory Effects on In Vitro Cellular Processes

The ultimate biological effect of these compounds is often observed through their modulation of cellular processes in vitro.

Cell Growth Inhibition in Cancer Cell Lines: A significant area of investigation for naphthalene and thiomorpholine derivatives has been their potential as anticancer agents. researchgate.netnih.gov Numerous studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and colon. nih.govnih.gov For example, naphthalene-chalcone hybrids have shown cytotoxic activity against the A549 lung cancer cell line. nih.gov The mechanism of action often involves the induction of cell cycle arrest, as seen with certain 2-(thiophen-2-yl)-1H-indole derivatives which cause arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov Furthermore, some compounds induce apoptosis, or programmed cell death, a desirable trait for anticancer drugs. nih.gov

Advanced Research Perspectives and Future Directions for 3 Naphthalen 2 Yl Thiomorpholine

Rational Design of Next-Generation 3-(Naphthalen-2-yl)thiomorpholine Analogues with Tuned Specificity

The rational design of next-generation analogues of this compound is a key strategy to enhance therapeutic efficacy and specificity. nih.gov This approach moves beyond traditional high-throughput screening by incorporating structural biology and computational chemistry to guide the synthesis of compounds with desired properties. nih.gov The naphthalene (B1677914) and thiomorpholine (B91149) moieties serve as a foundational scaffold that can be systematically modified to optimize interactions with biological targets. jchemrev.comresearchgate.net

Future design strategies will likely focus on several key areas of the molecule. For instance, substitution on the naphthalene ring could modulate the electronic and steric properties, influencing binding affinity and selectivity. nih.gov The thiomorpholine ring also presents opportunities for modification, such as at the nitrogen atom, to alter solubility and pharmacokinetic profiles. jchemrev.com Computational modeling suggests that even minor alterations, such as the addition of a substituent to the thiomorpholine ring, can significantly impact the physical characteristics of the ligand with minimal loss of enzyme inhibitory activity. jchemrev.com

A systematic approach to analogue design, as outlined in the table below, can guide the exploration of the chemical space around the this compound core.

| Modification Site | Potential Substituents | Predicted Impact | Key Research Focus |

| Naphthalene Ring | Halogens, Alkyl groups, Methoxy (B1213986) groups | Altered lipophilicity, electronic properties, and target binding | Enhancing selectivity for specific protein targets |

| Thiomorpholine Ring (N-position) | Small alkyl chains, functionalized aromatic rings | Improved pharmacokinetic properties and solubility | Optimizing drug-like properties for in vivo applications |

| Thiomorpholine Ring (C-positions) | Hydroxyl groups, small alkyl groups | Introduction of new hydrogen bonding interactions | Fine-tuning target engagement and potency |

This rational, structure-guided approach will be instrumental in developing this compound analogues with finely tuned specificity for their intended biological targets, thereby maximizing therapeutic benefit while minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Predictive SAR Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the de novo design of novel this compound analogues. nih.govxjtlu.edu.cnfrontiersin.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecular scaffolds and predict their properties with increasing accuracy. nih.govxjtlu.edu.cn

Generative AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of bioactive compounds to generate novel molecules with desired characteristics. tue.nlnih.gov For this compound, this could involve training models on datasets of known kinase inhibitors or other relevant drug classes to design new analogues with a high probability of biological activity. tue.nlnih.gov

Furthermore, AI and ML can be employed to develop predictive Structure-Activity Relationship (SAR) models. These models can help researchers understand how different structural modifications to the this compound scaffold are likely to impact its biological activity, allowing for more efficient prioritization of synthetic targets. xjtlu.edu.cn

| AI/ML Application | Description | Potential Benefit for this compound |

| De Novo Design | Using generative models to create novel chemical structures. tue.nl | Rapidly explore a vast chemical space for new analogues with improved properties. frontiersin.org |

| Predictive SAR | Building models to predict the biological activity of designed compounds. xjtlu.edu.cn | Prioritize the synthesis of the most promising analogues, saving time and resources. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of new compounds. | Early identification of candidates with favorable drug-like properties. |

While the application of AI in drug discovery is still an evolving field, its potential to accelerate the design and optimization of new therapeutic agents like this compound is undeniable. xjtlu.edu.cn

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability (e.g., Flow Chemistry, Photocatalysis)

The development of efficient and sustainable synthetic routes is crucial for the practical application of this compound and its analogues. Modern synthetic methodologies like flow chemistry and photocatalysis offer significant advantages over traditional batch processes. nih.govnih.govchemrxiv.orgacs.orgresearchgate.net

Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govnih.govchemrxiv.org This can lead to higher yields, improved safety, and easier scalability. nih.govnih.govchemrxiv.org The synthesis of the thiomorpholine core, for example, has been successfully demonstrated using a telescoped photochemical thiol-ene/cyclization sequence in continuous flow. nih.govnih.govchemrxiv.orgacs.orgresearchgate.net This approach utilizes readily available starting materials and a photocatalyst to generate thiomorpholine in a time- and atom-efficient manner. nih.govnih.govchemrxiv.orgacs.orgresearchgate.net

Photocatalysis, which uses light to drive chemical reactions, is another promising avenue for the synthesis of thiomorpholine-containing compounds. thieme.denih.govyoutube.com This technique often allows for reactions to be conducted under mild conditions and can enable transformations that are difficult to achieve with conventional methods. thieme.denih.gov The use of visible light photoredox catalysis, in particular, has rapidly expanded in recent years. thieme.deyoutube.com

| Synthetic Methodology | Key Advantages | Applicability to this compound Synthesis |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. nih.govnih.govchemrxiv.org | Efficient and controlled synthesis of the thiomorpholine ring system. nih.govnih.govchemrxiv.org |

| Photocatalysis | Mild reaction conditions, unique reactivity, sustainability. thieme.denih.gov | Green and efficient methods for C-N and C-S bond formation. youtube.com |

By embracing these modern synthetic techniques, the production of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.

Uncovering New Biological Modalities and Molecular Targets for Thiomorpholine-Naphthalene Hybrids (Academic Focus)

The unique structural features of this compound suggest that it may interact with a variety of biological targets, offering the potential for new therapeutic applications beyond those already established for related compounds. jchemrev.comresearchgate.net Academic research plays a crucial role in exploring these new biological modalities and identifying novel molecular targets.

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. jchemrev.comresearchgate.netnih.gov The naphthalene moiety is also a common feature in many bioactive molecules, including kinase inhibitors and anticancer agents. nih.govnih.govnih.gov

Future academic research could focus on screening this compound and its analogues against a broad panel of biological targets to uncover new activities. This could include assays for enzyme inhibition, receptor binding, and effects on various signaling pathways. The identification of new targets would open up new avenues for drug development and a deeper understanding of the compound's mechanism of action.

| Potential Biological Target Class | Examples | Relevance to Thiomorpholine-Naphthalene Hybrids |

| Kinases | EGFR, VEGFR-2, Raf kinases | Naphthalene-based compounds have shown promise as kinase inhibitors. nih.govnih.govnih.gov |

| Enzymes | Squalene synthase, Urease, Acetylcholinesterase | Thiomorpholine derivatives have been shown to inhibit these enzymes. jchemrev.comnih.gov |

| Ion Channels | Various | Could lead to new treatments for neurological or cardiovascular disorders. |

| Nuclear Receptors | Various | Potential for modulating gene expression and cellular function. |

Systematic screening and target identification studies will be essential to unlock the full therapeutic potential of the this compound scaffold.

Deep Mechanistic Investigations Using Advanced Biophysical and Structural Biology Techniques

A thorough understanding of how this compound interacts with its biological targets at the molecular level is critical for its development as a therapeutic agent. Advanced biophysical and structural biology techniques can provide invaluable insights into these interactions.

Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This information can reveal the specific amino acid residues involved in binding and provide a detailed picture of the binding mode. nih.gov Such structural data is invaluable for guiding the rational design of more potent and selective analogues. nih.gov

Biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of the interaction. This data can help to rank the potency of different analogues and provide insights into the driving forces behind binding.

| Technique | Information Provided | Impact on Drug Development |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. nih.gov | Enables structure-based drug design and optimization. |

| Cryo-Electron Microscopy | 3D structure of large protein complexes. | Provides insights into the binding of the compound to complex biological machinery. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (on- and off-rates). | Allows for the rapid screening and characterization of compound binding. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy). | Provides a deeper understanding of the forces driving the interaction. |

By employing these advanced techniques, researchers can gain a comprehensive understanding of the mechanism of action of this compound, paving the way for the development of truly optimized therapeutic agents.

Q & A

Q. Table 1: Crystallographic Data for Related Compounds

| Parameter | Value (Example from ) |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=15.67 Å |

| Refinement R-factor | 0.045 |

Q. Table 2: Optimized Reaction Conditions

| Step | Conditions |

|---|---|

| Coupling reaction | 80°C, 24 h, Pd(PPh₃)₄ catalyst |

| Purification | Column chromatography (DCM/MeOH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.